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Compound of Interest

Compound Name: Yashabushidiol A

Cat. No.: B13415939 Get Quote

Introduction

Yashabushidiol A is a naturally occurring diarylheptanoid that has garnered significant interest

within the scientific community due to its promising biological activities. Isolated from the male

flowers of Alnus sieboldiana, it has demonstrated notable anticancer properties against various

human leukemia and melanoma cell lines. The scarcity of Yashabushidiol A from its natural

source necessitates efficient and scalable synthetic routes to enable further investigation into

its therapeutic potential and for the development of novel analogs. This document provides a

detailed protocol for the total synthesis of Yashabushidiol A, based on the concise approach

developed by Lee and coworkers, which employs a key desymmetric cyclization strategy.

Synthetic Strategy

The total synthesis of Yashabushidiol A, as outlined herein, commences from the readily

available starting material, (2SR,4RS)-pentane-1,2,4,5-tetraol. The synthetic pathway is

characterized by a desymmetric cyclization and a subsequent reduction of a meso-1,7-

diarylheptanoid precursor to construct the core cis-2,6-disubstituted tetrahydropyran ring

structure of the target molecule. This approach offers an efficient and stereocontrolled route to

Yashabushidiol A.

Experimental Protocols
This section details the experimental procedures for the key steps in the total synthesis of

Yashabushidiol A.
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1. Synthesis of Intermediate 3

To a solution of (2SR,4RS)-pentane-1,2,4,5-tetraol (1) and PhCH(OMe)2 in dry CH2Cl2 under

an argon atmosphere, camphorsulfonic acid is added. The reaction mixture is stirred at room

temperature for 12 hours. Following the reaction, the solvent is evaporated under high vacuum,

and the resulting residue is purified by column chromatography to yield intermediate 3 as a

white solid.

2. Synthesis of Intermediate 4

Intermediate 3 is converted to a tosylate, which is then reacted with a dithiane anion. The

resulting mono-dithianated tosylate is further reacted to afford intermediate 4.

3. Desulfurization to Intermediate 5

Intermediate 4 undergoes desulfurization using red HgO and BF3 etherate in 15% aqueous

THF to yield the corresponding ketone, intermediate 5.

4. Deprotection to Intermediate 6

Compound 4 is dissolved in 80% acetic acid and heated at 60°C for 12 hours. After

neutralization and extraction, the crude product is purified by column chromatography to afford

intermediate 6 as a colorless oil.

5. Cyclization and Reduction to (±)-Diospongin A (Intermediate 7)

Intermediate 6 is treated with Me3SiOTf, followed by Et3SiH in a salt-ice bath for 15 minutes.

This key transformation affords the cyclized product, (±)-diospongin A (7).

6. Synthesis of Yashabushidiol A (8)

An intermediate compound from the synthesis of diospongin A is subjected to

debenzylidenation and reduction using a Pd(OH)2/C catalyst to furnish Yashabushidiol A. In

an alternative final step, debenzylidenation and desulfurization of an appropriate precursor can

also yield Yashabushidiol A.
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Table 1: Summary of Reaction Steps and Yields for the Total Synthesis of Yashabushidiol A

Step
Starting
Material

Key Reagents
and
Conditions

Product Yield (%)

1

(2SR,4RS)-

pentane-1,2,4,5-

tetraol (1)

PhCH(OMe)2,

camphorsulfonic

acid, CH2Cl2, rt,

12 h

Intermediate 3 78

2 Intermediate 3

1. TsCl, py; 2.

Dithiane, n-BuLi,

THF

Intermediate 4 -

3 Intermediate 4

red HgO,

BF3·OEt2, 15%

aq. THF

Intermediate 5 82

4 Intermediate 4
80% acetic acid,

60°C, 12 h
Intermediate 6 -

5 Intermediate 6

Me3SiOTf,

Et3SiH, salt-ice

bath, 15 min

(±)-Diospongin A

(7)
42

6

Intermediate

from Diospongin

A synthesis

Pd(OH)2/C
Yashabushidiol A

(8)
72

Alt. 6a Intermediate
Debenzylidenatio

n
- 74

Alt. 6b Intermediate Desulfurization
Yashabushidiol A

(8)
64

Table 2: Spectroscopic Data for Key Compounds
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Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z)

Intermediate 3

7.93 (4H, d, J = 7.6

Hz), 7.36 (4H, t, J = 8

Hz), 7.27-7.22 (5H,

m), 7.17-7.15 (2H, m),

5.18 (1H, s), 3.84-3.80

(2H, m), 2.71-2.67

(8H, m), 2.46 (2H, dd,

J = 14.8, 6.8 Hz), 2.05

(2H, dd, J = 15.2, 2.8

Hz), 1.92-1.90 (4H,

m), 1.35-1.17 (2H, m)

141.6, 138.3, 128.7,

128.5, 127.9, 127.6,

125.9, 9.2, 72.9, 57.3,

50.6, 38.3, 27.63,

27.59, 24.75

[M+H]+ calcd for

C32H36O2S4:

581.1671; found:

581.1669

Yashabushidiol A (8)
Not explicitly provided

in the snippet.

Not explicitly provided

in the snippet.

Not explicitly provided

in the snippet.
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Caption: Total Synthesis Workflow for Yashabushidiol A.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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